molecular formula C11H11N3O2 B2772021 4-Nitro-1-(2-phenylethyl)-1H-pyrazole CAS No. 28469-23-0

4-Nitro-1-(2-phenylethyl)-1H-pyrazole

Cat. No. B2772021
CAS RN: 28469-23-0
M. Wt: 217.228
InChI Key: PQVATOIJLDLEIE-UHFFFAOYSA-N
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Description

Nitroazoles are a class of compounds that include a five-membered azole ring and a nitro group . They are known for their wide range of applications in the field of medicine and materials science .


Synthesis Analysis

The synthesis of nitroazoles often involves the nitration reaction of azoles with nitric acid or a sulfuric-nitric acid mixture . Other nitrating agents such as acetylnitrate, nitric acid/trifluoroacetic anhydride, nitrogen dioxide, nitrogen tetroxide, nitronium tetrafluoroborate, N-nitropicolinium tetrafluoroborate can also be used .


Molecular Structure Analysis

Nitroazoles, like the compound you mentioned, typically consist of a five-membered azole ring with nitrogen and oxygen atoms . The exact structure would depend on the specific positions of these atoms in the ring .


Chemical Reactions Analysis

The most common reaction involving nitroazoles is electrophilic substitution, which is mainly used for the preparation of nitrodiazoles and benzazoles . The ability of azoles to undergo electrophilic substitution reactions is determined by the activity of reagents, the basicity of substrates, and the acidity of media .


Physical And Chemical Properties Analysis

Nitroazoles exhibit good physical properties including relatively high densities and high positive heats of formation . They also have moderate detonation properties .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug development due to their diverse pharmacological activities. Researchers have investigated the synthesis and biological evaluation of piperidine derivatives, including 4-Nitro-1-(2-phenylethyl)-1H-pyrazole , as potential drug candidates. These compounds can target specific receptors, enzymes, or pathways, making them valuable for designing novel therapeutics .

Synthetic Methodology

Efficient methods for synthesizing substituted piperidines are essential for drug discovery. Scientists have explored various strategies, such as hydrogenation, cyclization, cycloaddition, annulation, and multicomponent reactions, to access piperidine derivatives. The development of cost-effective and scalable synthetic routes remains an active area of research .

Spiropiperidines

Spiropiperidines, a class of piperidine derivatives, have unique structural features. Researchers have investigated their synthesis and explored their potential applications. These compounds often exhibit interesting biological activities, making them attractive targets for drug development .

Condensed Piperidines

Condensed piperidines, which incorporate additional rings fused to the piperidine core, offer diverse chemical space. Scientists have explored their synthesis and evaluated their biological properties. These compounds may serve as lead structures for drug design .

Biological Activity

Studies have focused on understanding the biological effects of piperidine-containing compounds. Researchers have assessed the interaction of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole with cellular targets, including receptors, enzymes, and ion channels. Investigating their mode of action and potential therapeutic applications is crucial .

Alkaloid Synthesis

Piperidines are prevalent in natural products, including alkaloids. Researchers have studied the biosynthesis of alkaloids containing piperidine moieties. Understanding these pathways can inspire the design of synthetic analogs with improved pharmacological properties .

Mechanism of Action

The mechanism of action of nitroazoles in biological systems can vary widely depending on their specific structure and functional groups. Some nitroazoles have been found to have anti-infective properties, acting against various microorganisms .

Safety and Hazards

The safety and hazards of nitroazoles can vary depending on their specific structure. Some nitroazoles may pose risks due to their high reactivity and potential for explosion .

Future Directions

The field of nitroazole research is vast and continually expanding. Future directions may include the development of new synthesis methods, exploration of novel applications, and a deeper understanding of their mechanisms of action .

properties

IUPAC Name

4-nitro-1-(2-phenylethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-14(16)11-8-12-13(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVATOIJLDLEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-nitro-1H-pyrazole (1.50 g, 12.87 mmol) in MeCN (30 mL), (2-bromoethyl)benzene (1.97 mL, 14.15 mmol) and Cs2CO3 (4.61 g, 14.15 mmol) was added. The resulting mixture was refluxed (80° C.) for 1.5 h, then the reaction mixture was allowed to reach rt. The mixture was diluted with DCM, filtered, the filter cake was washed with DCM and the filtrate was concentrated in vacuo to obtain 4-nitro-1-phenethyl-1H-pyrazole as a beige solid which was used in the next step without further purification. LC-MS conditions A: tR=0.92 min; [M+H]+=217.97.
Quantity
1.5 g
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reactant
Reaction Step One
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1.97 mL
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reactant
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4.61 g
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reactant
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Quantity
30 mL
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of 4-nitro-1H-pyrazole (226 mg, 2.0 mmol) in N,N-dimethylformamide (3 mL) were added potassium carbonate (0.33 g, 2.4 mmol) and 1-bromo-2-phenylethane (0.44 g, 2.4 mmol). The resulting mixture was stirred at rt overnight. TLC showed the reaction was complete. The mixture was diluted with EtOAc (40 mL), then washed with water (2×20 mL), brine (20 mL), and dried over anhydrous sodium sulfate. The crude material was purified by chromatography on silica gel, eluting with Hex:EtOAc=80:20→70:30 to give the title compound as a white solid. 1H NMR (CDCl3, 400 MHz): δ=3.20 (t, J=7.0 Hz, 2H), 4.37 (t, J=7.0 Hz, 2H), 7.04-7.07 (m, 2H), 7.25-7.32 (m, 3H), 7.81 (s, 1H), 8.09 (s, 1H).
Quantity
226 mg
Type
reactant
Reaction Step One
Quantity
0.33 g
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reactant
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0.44 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
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Quantity
40 mL
Type
solvent
Reaction Step Two

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